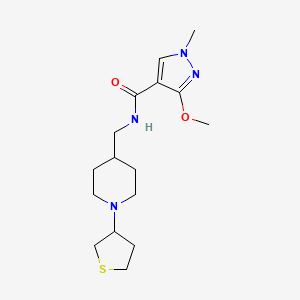
3-methoxy-1-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methoxy-1-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C16H26N4O2S and its molecular weight is 338.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Interaction with CB1 Cannabinoid Receptor :
- This compound acts as a potent and selective antagonist for the CB1 cannabinoid receptor. Detailed molecular studies, such as conformational analysis and comparative molecular field analysis (CoMFA), have been conducted to understand its interaction with the receptor. These studies provide insights into the structural requirements for binding and the antagonist activity of the compound (Shim et al., 2002).
Synthesis and Binding Affinity for CB1 Cannabinoid Receptor :
- Research has been conducted on the synthesis of methoxy and fluorine analogs of this compound, aiming to develop tracers for medical imaging, particularly positron emission tomography (PET) ligands for the cerebral cannabinoid CB1 receptor. The synthesized analogs exhibited affinities comparable to those of the CB1 reference antagonist SR141716, indicating their potential for biological imaging studies (Tobiishi et al., 2007).
Characterization and Structural Analysis :
- Novel pyrazole derivatives related to this compound have been synthesized and characterized using various techniques like NMR, mass spectra, FT-IR, UV–Visible, and X-ray diffraction studies. These studies not only confirm the chemical structure but also provide insights into the stability and molecular interactions of the compound (Kumara et al., 2018).
Cytotoxicity Studies :
- Research on derivatives of pyrazole, including compounds similar to the one , has been conducted to assess their cytotoxic activity. Such studies are crucial in understanding the potential therapeutic applications of these compounds, especially in the context of cancer treatment (Hassan et al., 2014).
Synthesis for PET Imaging Studies :
- This compound has also been involved in the synthesis of novel ligands for cerebral cannabinoid receptor imaging. Studies like these are essential for developing effective imaging agents for neurological and psychiatric disorders (Fan et al., 2006).
Development of Radiotracers :
- The compound's analogs have been synthesized as potential radiotracers for studying CB1 cannabinoid receptors using PET. Such developments are significant for advancing our understanding of the endocannabinoid system in the brain (Katoch-Rouse et al., 2003).
Propriétés
IUPAC Name |
3-methoxy-1-methyl-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2S/c1-19-10-14(16(18-19)22-2)15(21)17-9-12-3-6-20(7-4-12)13-5-8-23-11-13/h10,12-13H,3-9,11H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOTWUHSAMIMJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC2CCN(CC2)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N1,N1-dimethyl-N3-(6-methylbenzo[d]thiazol-2-yl)propane-1,3-diamine](/img/structure/B2671431.png)
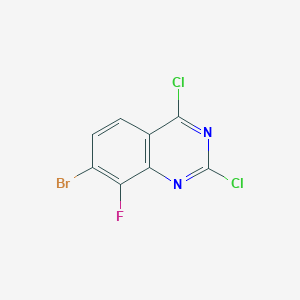
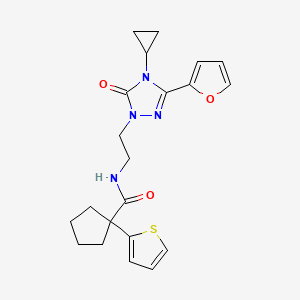
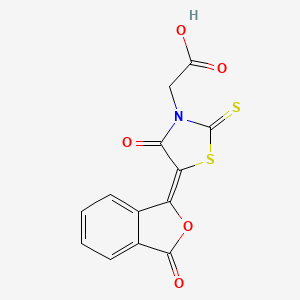
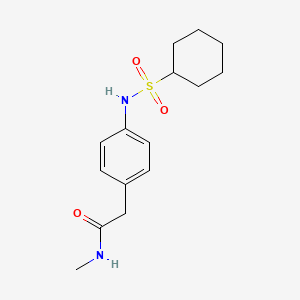
![2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide](/img/structure/B2671439.png)
![6-[2-(4-bromophenyl)-2-oxoethyl]-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2671440.png)
![2,6-dichloro-N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]benzenecarboxamide](/img/structure/B2671441.png)
![1-[4-(3-Phenoxypropanoyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2671442.png)
![ethyl 4-amino-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2671443.png)
![1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(thiophen-2-yl)methanone](/img/structure/B2671444.png)

![(5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2,3-dimethylimidazol-4-one](/img/no-structure.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2671448.png)
